![molecular formula C19H20FNO4 B4301343 ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B4301343.png)
ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate
Overview
Description
Ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate, also known as EFMP, is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of prodrugs, which are compounds that are metabolized in vivo to release an active drug. EFMP is a prodrug of a potent anti-inflammatory agent, which has shown promising results in animal models of inflammatory diseases.
Mechanism of Action
Ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate is metabolized in vivo to release the active drug, which acts by inhibiting the production of pro-inflammatory cytokines and chemokines. The active drug inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of genes that are important in inflammation. The inhibition of NF-κB results in the downregulation of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate has also been shown to reduce pain in animal models of inflammatory pain. The biochemical and physiological effects of ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate are mediated by the active drug, which is released upon metabolism of the prodrug.
Advantages and Limitations for Lab Experiments
Ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate has several advantages for lab experiments. It is a prodrug, which allows for the controlled release of the active drug in vivo. This allows for a more targeted and specific effect on the inflammatory process. ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate has also been shown to have good pharmacokinetic properties, with a half-life of around 4 hours in rats. However, ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate has some limitations for lab experiments. The synthesis of ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate is complex and requires multiple steps, which can be time-consuming and expensive. ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate also requires further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate. One direction is to further study the pharmacokinetics and pharmacodynamics of ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate in animal models of inflammatory diseases. This will help to determine the optimal dose and dosing regimen for ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate in humans. Another direction is to study the safety and efficacy of ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate in humans. This will require clinical trials to determine the safety profile and efficacy of ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate in humans with inflammatory diseases. Additionally, further studies are needed to determine the mechanism of action of ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate and its active drug, which will help to identify new targets for the treatment of inflammatory diseases.
Scientific Research Applications
Ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory and analgesic properties. ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate is a prodrug of a potent anti-inflammatory agent, which is released in vivo upon metabolism. This active drug has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
properties
IUPAC Name |
ethyl 3-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-3-25-18(22)12-17(13-6-10-16(24-2)11-7-13)21-19(23)14-4-8-15(20)9-5-14/h4-11,17H,3,12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXUSDNWXOZGIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-(4-fluorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.